ethyl 2-(2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate
Description
Ethyl 2-(2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate is a heterocyclic compound featuring a benzoate ester core, a sulfanyl acetamido linker, and a pyridazine ring substituted with a pyridin-4-yl group. While specific biological data for this compound is unavailable in the provided evidence, its structural motifs align with known bioactive molecules, such as kinase inhibitors or antimicrobial agents. Crystallographic analysis tools like SHELX (e.g., SHELXL for refinement) are critical for elucidating its three-dimensional conformation .
Properties
IUPAC Name |
ethyl 2-[[2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-2-27-20(26)15-5-3-4-6-17(15)22-18(25)13-28-19-8-7-16(23-24-19)14-9-11-21-12-10-14/h3-12H,2,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIOPHZROQCFNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazine Ring: This can be achieved through a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones.
Sulfanyl Group Addition: The sulfanyl group is added through a nucleophilic substitution reaction involving thiols.
Acetamido Benzoate Formation: The final step involves the acylation of the intermediate compound with ethyl chloroformate and subsequent esterification to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the pyridazine ring can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Ethyl 2-(2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 2-(2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The pyridazine and pyridine rings allow it to bind to enzymes and receptors, modulating their activity. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, affecting their function. The acetamido benzoate moiety enhances its solubility and bioavailability.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
*Estimated based on structural similarity.
Key Observations:
This may influence membrane permeability and metabolic stability . The methyl/ethyl benzoate distinction (e.g., L383-0014 vs. Target) affects steric bulk and hydrolysis rates, impacting prodrug activation .
Piperazine derivatives (L383-0014) introduce basic nitrogen atoms, enhancing solubility and affinity for neurotransmitter receptors .
Positional Isomerism :
- The 2-substituted benzoate in the target compound vs. 4-substituted analogues (e.g., I-6230) may sterically hinder interactions with enzymes, altering binding kinetics .
Biological Activity
Chemical Structure and Properties
The molecular formula of ethyl 2-(2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate is , with a molecular weight of approximately 348.42 g/mol. The presence of the pyridazine and pyridine rings suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives containing pyridazine rings have shown significant activity against various cancer cell lines, including those resistant to standard treatments. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation through various pathways such as the activation of caspases and modulation of cell cycle regulators.
Antimicrobial Activity
Compounds related to this compound have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Specific focus has been on its ability to inhibit certain kinases that are crucial in cancer signaling pathways. For example, studies have shown that similar compounds can inhibit RET kinase activity, which is implicated in various cancers.
Case Studies
- Antitumor Activity : A study involving a series of pyridazine derivatives reported that compounds similar to this compound exhibited IC50 values in the low micromolar range against cancer cell lines such as MCF-7 and HeLa cells, indicating potent antitumor effects.
- Antimicrobial Studies : Another investigation revealed that derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target/Pathway | IC50/MIC Values |
|---|---|---|---|
| Compound A | Anticancer | RET Kinase | 5 µM |
| Compound B | Antimicrobial | Bacterial Cell Membrane | 16 µg/mL (E. coli) |
| Compound C | Enzyme Inhibition | Caspase Activation | 10 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
